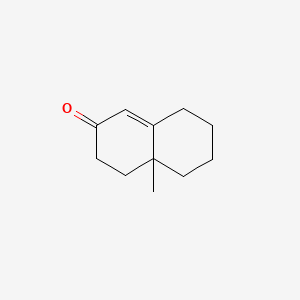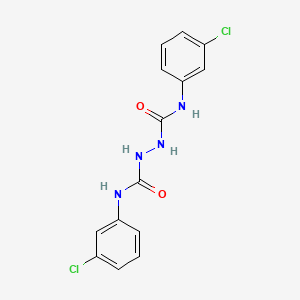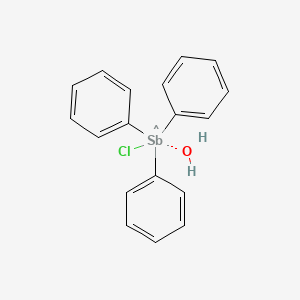![molecular formula C24H22Cl3N3O2S B11949899 2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide CAS No. 5144-92-3](/img/structure/B11949899.png)
2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is a complex organic compound that features a combination of aromatic rings, thiourea, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multiple steps:
Formation of the Thiourea Derivative: The initial step involves the reaction of 4-methoxyphenyl isothiocyanate with an appropriate amine to form the thiourea derivative.
Introduction of the Trichloroethyl Group: The thiourea derivative is then reacted with a trichloroethylating agent under controlled conditions to introduce the trichloroethyl group.
Acetamide Formation: The final step involves the acylation of the intermediate product with acetic anhydride or a similar acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the trichloroethyl group, potentially converting it to a less chlorinated derivative.
Substitution: The aromatic rings in the compound may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce less chlorinated analogs.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE: Similar compounds may include other thiourea derivatives or acetamide-containing molecules.
Thiourea Derivatives: Compounds with similar thiourea functional groups, such as phenylthiourea or benzylthiourea.
Acetamide Derivatives: Compounds with acetamide groups, such as N-phenylacetamide or N-benzylacetamide.
Uniqueness
The uniqueness of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
CAS No. |
5144-92-3 |
|---|---|
Molecular Formula |
C24H22Cl3N3O2S |
Molecular Weight |
522.9 g/mol |
IUPAC Name |
2,2-diphenyl-N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C24H22Cl3N3O2S/c1-32-19-14-12-18(13-15-19)28-23(33)30-22(24(25,26)27)29-21(31)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20,22H,1H3,(H,29,31)(H2,28,30,33) |
InChI Key |
BXDIOIBYLCSBKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl]amino}-3-hydroxypropanoate](/img/structure/B11949825.png)




![N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
![5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B11949865.png)
![2-Phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B11949871.png)

![2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11949900.png)

